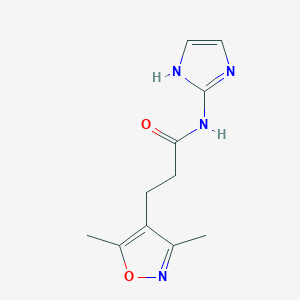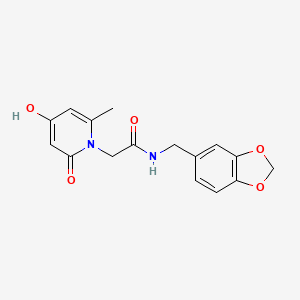![molecular formula C16H21N3O2 B12175530 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B12175530.png)
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antitubercular, and anti-HIV properties
Preparation Methods
The synthesis of 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide involves several steps. One common method includes the following steps:
Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form 2-methyl-4-oxoquinazoline.
Alkylation: The quinazolinone core is then alkylated with 2-bromoethylamine to introduce the ethyl group at the N-3 position.
Amidation: Finally, the intermediate product is reacted with 3-methylbutanoyl chloride to form the desired compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions efficiently.
Scientific Research Applications
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to antibacterial activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules.
Comparison with Similar Compounds
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide can be compared with other quinazolinone derivatives, such as:
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Known for its potent antibacterial and anti-HIV activities.
Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Studied for its potential in medicinal chemistry.
3-methyl-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide: Another quinazolinone derivative with unique biological activities.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-15(20)17-8-9-19-12(3)18-14-7-5-4-6-13(14)16(19)21/h4-7,11H,8-10H2,1-3H3,(H,17,20) |
InChI Key |
IJEHEMCPOXYCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12175455.png)

![methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B12175479.png)

![Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12175493.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12175501.png)
![1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12175510.png)
![3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B12175516.png)
![2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B12175517.png)


![N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175525.png)
![2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12175527.png)
